molecular formula C11H11ClIN3O B1435068 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416714-61-8

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1435068
CAS No.: 1416714-61-8
M. Wt: 363.58 g/mol
InChI Key: OHUMBVNDFWDOMC-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C11H11ClIN3O and its molecular weight is 363.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMBVNDFWDOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H11ClIN3OC_{11}H_{11}ClIN_3O with a molecular weight of 363.58 g/mol. The structure features a pyrazolo[3,4-c]pyridine core substituted with chlorine and iodine atoms, as well as a tetrahydro-2H-pyran moiety. The predicted boiling point is approximately 470°C, and it has a density of about 2.04 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The halogen substituents (chlorine and iodine) may enhance its binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways.

Antitumor Activity

Research has indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antitumor properties. For example, studies have shown that certain compounds within this class can inhibit cancer cell proliferation in vitro. In particular, compounds similar to this compound have demonstrated moderate cytotoxicity against ovarian and breast cancer cell lines while showing limited toxicity to noncancerous cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrrolo[3,4-c]pyridine derivatives have been investigated for their effects against various pathogens, including mycobacteria. Some studies report that modifications to the core structure can lead to enhanced activity against Mycobacterium tuberculosis, indicating that 4-Chloro-3-iodo derivatives may also exhibit similar effects .

Neuroprotective Effects

Recent investigations into the biological activities of related compounds suggest neuroprotective properties. These derivatives have been explored for their ability to modulate neurotransmitter systems and provide therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific mechanisms remain to be fully elucidated but may involve antioxidant activity or modulation of neuroinflammatory pathways .

Case Studies and Research Findings

A study conducted by Kalai et al. synthesized various pyrazolo[3,4-c]pyridine derivatives and evaluated their anticancer activity against different cell lines. The results indicated that certain modifications significantly improved cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells. This highlights the potential of 4-Chloro-3-iodo derivatives in targeted cancer therapies .

Another investigation focused on the antimicrobial properties of related compounds showed promising results against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 0.15 µM. This suggests that structural variations in compounds like 4-Chloro-3-iodo can lead to enhanced efficacy against resistant strains of bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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